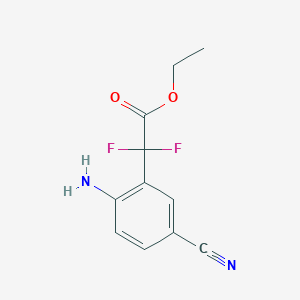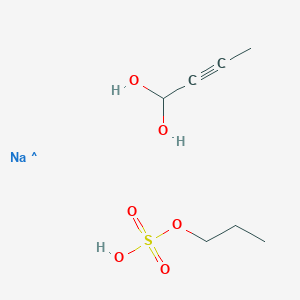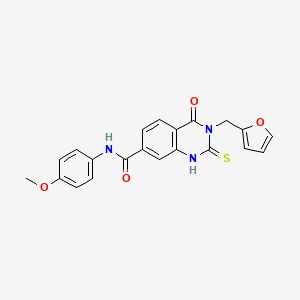
4-(2-Aminophenyl)morpholin-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminophenyl)morpholin-3-one hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.67542 . It is known for its applications in various fields, including pharmaceuticals and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminophenyl)morpholin-3-one hydrochloride typically involves the reaction of 2-chloroethoxyethanol with 4-nitroaniline in the presence of a catalyst such as phenylboronic acid. This reaction produces 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, which is then transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure. The final step involves hydrogenation to obtain 4-(2-Aminophenyl)morpholin-3-one .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific solvents and catalysts to optimize the production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminophenyl)morpholin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Hydrogenation is a common reduction reaction used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Oxidation: Reagents like sodium hypochlorite or calcium hypochlorite are used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd-C) catalyst.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used for further chemical synthesis or as intermediates in pharmaceutical production .
Applications De Recherche Scientifique
4-(2-Aminophenyl)morpholin-3-one hydrochloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs like rivaroxaban, an anticoagulant.
Analytical Chemistry: The compound is used in analytical testing to detect and measure pharmaceutical impurities.
Biological Research: It serves as a tool for studying various biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-(2-Aminophenyl)morpholin-3-one hydrochloride involves its interaction with specific molecular targets. In the case of its use as an intermediate for rivaroxaban, it targets factor Xa, a key enzyme in the coagulation pathway. By inhibiting this enzyme, it helps prevent blood clot formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: Another morpholinone derivative used in pharmaceutical synthesis.
4-(3-Aminophenyl)morpholin-3-one: Used as an intermediate in the preparation of protein kinase inhibitors.
Uniqueness
4-(2-Aminophenyl)morpholin-3-one hydrochloride is unique due to its specific structure, which allows it to be used as a versatile intermediate in the synthesis of various pharmaceuticals, particularly anticoagulants like rivaroxaban .
Propriétés
Formule moléculaire |
C10H13ClN2O2 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
4-(2-aminophenyl)morpholin-3-one;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-8-3-1-2-4-9(8)12-5-6-14-7-10(12)13;/h1-4H,5-7,11H2;1H |
Clé InChI |
JFPYWFIFRWHQRO-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(=O)N1C2=CC=CC=C2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate](/img/structure/B14114061.png)
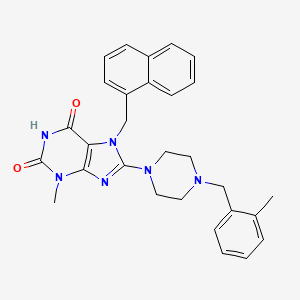
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114072.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14114075.png)
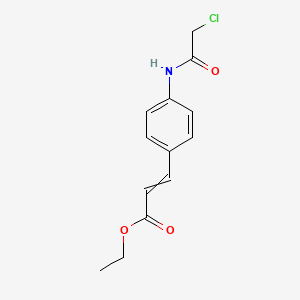
![[(5R,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14114085.png)

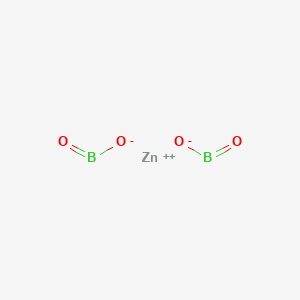

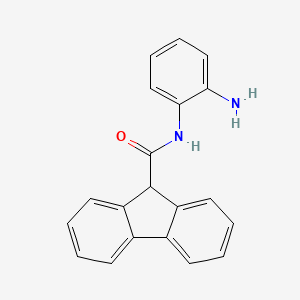
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)
